7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C22H11F3N2O7 and a molecular weight of 472.337 g/mol . This compound is known for its unique chemical structure, which includes a chromen-2-one core substituted with a phenyl group and a phenoxy group bearing nitro and trifluoromethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with a suitable phenylacetic acid derivative under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chromen-2-one core reacts with 2,6-dinitro-4-(trifluoromethyl)phenol in the presence of a base.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale purification methods such as crystallization and distillation may be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones
Reduction: Formation of amino derivatives
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-nitro-4-(trifluoromethyl)phenoxy)-4-phenyl-2H-chromen-2-one
- 7-(2,4-dinitro-phenoxy)-2-methyl-3-phenoxy-chromen-4-one
- 7-(2-nitro-4-trifluoromethyl-phenoxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
Uniqueness
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of both nitro and trifluoromethyl groups on the phenoxy moiety. These substituents significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H11F3N2O7 |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H11F3N2O7/c23-22(24,25)13-8-17(26(29)30)21(18(9-13)27(31)32)33-14-6-7-15-16(12-4-2-1-3-5-12)11-20(28)34-19(15)10-14/h1-11H |
InChI Key |
SUDWXNITIONLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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